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Compound of Interest
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Cat. No.: B190763 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the in vivo effects of the antiviral agent Castanospermine and its

more potent prodrug, Celgosivir. This document synthesizes experimental data to highlight

differences in their efficacy, pharmacokinetics, and safety profiles, supported by detailed

methodologies and visual representations of their mechanism of action.

Castanospermine, a natural alkaloid, and its 6-O-butanoyl ester prodrug, Celgosivir, are

inhibitors of host α-glucosidase I and II enzymes located in the endoplasmic reticulum. This

inhibition disrupts the proper folding of viral glycoproteins, a critical step for the assembly and

secretion of many enveloped viruses. While both compounds share the same active

metabolite, their in vivo performance exhibits notable differences, primarily driven by the

enhanced pharmacokinetic properties of Celgosivir.

Superior In Vivo Potency of Celgosivir
In vivo studies, particularly in lethal dengue virus infection models using AG129 mice (deficient

in type I and II interferon receptors), have demonstrated that Celgosivir is significantly more

potent than its parent compound, Castanospermine. Experimental evidence indicates that

Celgosivir is approximately twice as potent as Castanospermine.[1][2][3][4] A dosing regimen

of 25 mg/kg administered twice daily (BID) of Celgosivir showed comparable efficacy to a 50

mg/kg BID dose of Castanospermine in protecting mice from lethal dengue infection.[1][2][3]

[4]
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Pharmacokinetic studies in mice have revealed that Celgosivir is rapidly metabolized into

Castanospermine.[1][2][3][4] The enhanced potency of Celgosivir is attributed to its improved

cellular uptake and bioavailability due to the lipophilic butanoyl group, which is cleaved by

endogenous esterases to release the active Castanospermine.[5][6]

Comparative Efficacy in Animal Models
The antiviral efficacy of both compounds has been evaluated in various in vivo models,

primarily for flaviviruses like dengue and Zika virus.

Dengue Virus Infection Models
In a lethal mouse model of dengue virus (DENV) infection, both Castanospermine and

Celgosivir have demonstrated protective effects. For Castanospermine, daily doses of 10, 50,

and 250 mg/kg were highly effective in promoting survival.[7][8] However, higher doses of

Castanospermine were associated with adverse effects such as diarrhea and weight loss.[7]

[8]

Celgosivir has shown dose- and schedule-dependent protection in AG129 mice infected with a

mouse-adapted DENV-2 strain. A twice-daily regimen was found to be more protective than a

single daily dose.[1][2][3] Furthermore, a four-times daily treatment regimen with Celgosivir was

shown to significantly reduce viremia, suggesting that maintaining a steady-state minimum

concentration is crucial for its antiviral activity.[9][10]

Zika Virus Infection Models
Castanospermine has also been evaluated for its efficacy against Zika virus (ZIKV) in an

ifnar1 knockout mouse model. Intraperitoneal administration of Castanospermine was found

to inhibit systemic and tissue ZIKV load and reduce ZIKV-induced neurological symptoms like

seizures.[5] While direct comparative in vivo studies with Celgosivir in ZIKV models are less

documented in the provided results, the superior pharmacokinetics of Celgosivir suggest it

would likely also be effective.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies comparing

Castanospermine and Celgosivir.
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Table 1: Comparative Efficacy in a Lethal Dengue Mouse Model (AG129 mice)

Compound
Dosage
Regimen

Survival Rate
Viremia
Reduction

Source

Celgosivir 25 mg/kg BID

Comparable to

50 mg/kg BID

Castanospermin

e

Significant [1][2][3][4]

50 mg/kg BID Fully protected Significant [1][2]

100 mg/kg QD

Less protective

than BID

regimens

- [1][2]

Castanospermin

e
50 mg/kg BID

Comparable to

25 mg/kg BID

Celgosivir

Significant [1][2][3][4]

10 mg/kg/day 25% - [7][8]

50 mg/kg/day 90% - [7][8]

250 mg/kg/day 85% - [7][8]

Table 2: Pharmacokinetic Parameters of Celgosivir (in Humans)

Parameter Value Source

Metabolism
Rapidly converted to

Castanospermine
[11][12]

Mean Castanospermine Cmin 430 ng/mL (2.23 μM) [11][12]

Mean Castanospermine Cmax 5730 ng/mL (30.2 μM) [11][12]

Half-life (Castanospermine) 2.5 (± 0.6) hr [11][12]

Oral Clearance (CL/F) 132 (± 28) mL/min [11][12]
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Mechanism of Action: Inhibition of Glycoprotein
Folding
Castanospermine and Celgosivir act on host-cell enzymes, specifically α-glucosidase I and II

in the endoplasmic reticulum (ER). These enzymes are crucial for the processing of N-linked

glycans on newly synthesized viral envelope proteins. By inhibiting these glucosidases, the

compounds prevent the trimming of terminal glucose residues from the glycans. This disruption

prevents the proper folding of the viral glycoproteins, which is mediated by the ER chaperones

calnexin and calreticulin.[13][14][15] The misfolded glycoproteins are then targeted for

degradation, leading to a reduction in the production of infectious viral particles.
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Caption: Mechanism of action of Castanospermine and Celgosivir.

Experimental Protocols
The in vivo efficacy of Castanospermine and Celgosivir has been predominantly studied using

mouse models of viral infections. A common experimental workflow is outlined below.
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Select Animal Model
(e.g., AG129 mice)

Infect with Virus
(e.g., Dengue virus, i.p.)

Administer Compound
(Castanospermine or Celgosivir)

- Dose escalation
- Varying schedules (QD, BID, QID)

Monitor Disease Progression
- Survival

- Clinical signs (weight loss, etc.)

Collect Samples
(Blood, Tissues)

Analyze Endpoints
- Viral load (qPCR, Plaque Assay)
- Immune response (Cytokines)
- Pharmacokinetics (LC-MS/MS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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